2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide
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Scientific Research Applications
Selective Antagonist Ligand for A2B Adenosine Receptors
The compound MRE 2029-F20, which shares structural similarities, has been identified as a selective antagonist ligand for the human A2B adenosine receptors. This finding is crucial for the pharmacological characterization of the A2B receptor subtype, indicating potential applications in developing treatments targeting cardiovascular diseases, cancer, and inflammatory diseases where adenosine receptors play a significant role (Baraldi et al., 2004).
Coordination Complexes and Antioxidant Activity
Research involving pyrazole-acetamide derivatives, including the synthesis of novel Co(II) and Cu(II) coordination complexes, demonstrates the effect of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity, showcasing the potential for these compounds in therapeutic applications related to oxidative stress and its associated diseases (Chkirate et al., 2019).
Novel Syntheses and Crystal Structures
The unexpected synthesis of novel 2-pyrone derivatives, including crystal structures and computational studies, highlights the versatility of acetamide derivatives in synthesizing complex molecular structures with potential pharmaceutical applications. Such research contributes to the understanding of molecular interactions and the development of new materials and drugs (Sebhaoui et al., 2020).
Antitumor Activity
Some novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including 2-cyano-N-(thiazol-2-yl) acetamide and related compounds, have shown promising antitumor activity. This indicates the potential for structural analogs of 2-(benzo[d][1,3]dioxol-5-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide in cancer therapy, highlighting the importance of these compounds in medicinal chemistry research (Albratty et al., 2017).
Bioactivity and Synthesis of Heterocycles
The synthesis and bioactivity of novel heterocycles, especially those incorporating a thiadiazole moiety, against the cotton leafworm, Spodoptera littoralis, reveal the potential of these compounds in developing new insecticidal agents. This research suggests the broader applicability of acetamide derivatives in creating effective pest control solutions (Fadda et al., 2017).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-16(6-11-1-2-14-15(5-11)23-10-22-14)18-12-7-17-19(8-12)13-3-4-21-9-13/h1-2,5,7-8,13H,3-4,6,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHKSHGAUHKDJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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